An In-depth Technical Guide to the Physicochemical Properties of 2-Methylisoindolin-1-one
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylisoindolin-1-one
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-Methylisoindolin-1-one. While this compound is a structurally significant derivative of the isoindolinone scaffold, a core moiety in various biologically active molecules, it is not extensively characterized in public scientific literature. Consequently, this document serves a dual purpose: it collates the known foundational data for 2-Methylisoindolin-1-one and, more critically, provides detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals, offering both a data repository and a practical methodological resource for laboratory investigation. We emphasize the causality behind experimental choices and provide self-validating systems to ensure scientific integrity.
Introduction to the Isoindolinone Scaffold and N-Methylation
The isoindolin-1-one core is a bicyclic lactam that serves as a privileged scaffold in medicinal chemistry. Its rigid structure and ability to present substituents in a defined three-dimensional space have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors and modulators of protein-protein interactions. The N-methylation of the isoindolinone nitrogen, yielding 2-Methylisoindolin-1-one, is a critical and common structural modification. This substitution can significantly alter the molecule's physicochemical properties, thereby impacting its pharmacokinetic and pharmacodynamic profile.
Key impacts of N-methylation include:
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Solubility: The methyl group can increase lipophilicity, potentially decreasing aqueous solubility while enhancing solubility in organic media.
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Lipophilicity (LogP): An increase in LogP is expected, which can influence membrane permeability and oral absorption.
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Metabolic Stability: The N-methyl group can block potential sites of N-dealkylation, a common metabolic pathway, potentially increasing the compound's half-life.
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Conformational Rigidity: The methyl group can influence the rotational barrier around the aryl-carbonyl bond, subtly altering the compound's conformational preferences.
Understanding these properties is paramount for any research or drug development program involving this scaffold.
Core Physicochemical Properties of 2-Methylisoindolin-1-one
While extensive experimental data for 2-Methylisoindolin-1-one is not widely published, the foundational molecular identifiers are established. This section summarizes the known and computationally predicted properties.
Molecular Identity and Structure
The fundamental structural and identifying information for 2-Methylisoindolin-1-one is presented below.
Diagram 1: Chemical Structure of 2-Methylisoindolin-1-one
Caption: 2D structure of 2-Methylisoindolin-1-one.
Table 1: Summary of Physicochemical Properties for 2-Methylisoindolin-1-one
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | PubChem CID 220657[1] |
| Molecular Weight | 147.17 g/mol | PubChem CID 220657[1] |
| CAS Number | 5342-91-6 | ChemicalBook[2] |
| Melting Point | Data not available (Experimental) | - |
| Boiling Point | Data not available (Experimental) | - |
| Aqueous Solubility | Data not available (Experimental) | - |
| LogP (Predicted) | 1.30 | PubChem CID 220657 (XLogP3-AA)[1] |
| Topological Polar Surface Area (TPSA) | 20.3 Ų | PubChem CID 220657[1] |
Note: The lack of experimentally determined data underscores the importance of the protocols outlined in the subsequent sections.
Experimental Methodologies for Physicochemical Characterization
This section provides detailed, step-by-step protocols for determining the key physicochemical properties of a solid organic compound like 2-Methylisoindolin-1-one.
Melting Point Determination
Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities lead to a depressed and broadened melting range. The choice of a slow heating rate near the expected melting point is crucial for accuracy, preventing thermal lag between the heating block, the thermometer, and the sample.
Protocol 3.1: Capillary Melting Point Determination
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Principle: A small, powdered sample is heated in a capillary tube within a calibrated heating block. The temperature range over which the sample transitions from a solid to a liquid is observed and recorded.
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Apparatus: Mel-Temp apparatus or similar, capillary tubes (sealed at one end), thermometer or digital temperature probe, mortar and pestle.
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Sample Preparation:
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Ensure the 2-Methylisoindolin-1-one sample is completely dry and crystalline.
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Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle. This ensures uniform heat transfer.
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Invert a capillary tube and press the open end into the powder until a small amount enters the tube.
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Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
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Procedure:
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Place the capillary tube into the sample holder of the melting point apparatus.
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Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected (or preliminary) melting point.
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Decrease the heating rate to 1-2°C per minute. This slow rate is essential for achieving thermal equilibrium and obtaining an accurate reading.
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Observe the sample through the magnifying lens.
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Record the temperature (T₁) at which the first drop of liquid appears.
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Record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.
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The melting range is reported as T₁ - T₂.
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Trustworthiness: The protocol is self-validating by performing at least two measurements. Consistent results confirm the accuracy of the determination. Calibrating the apparatus with known standards (e.g., benzoic acid, urea) is essential for ensuring the trustworthiness of the temperature readings.
Aqueous Solubility Determination (Shake-Flask Method)
Expertise & Experience: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility. The key is to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. This requires sufficient agitation time and a method to separate the solid from the liquid without disturbing the equilibrium. Using a buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is crucial for biomedical relevance, as the solubility of ionizable compounds can be highly pH-dependent.
Diagram 2: Workflow for Shake-Flask Solubility Assay
Caption: Generalized workflow for equilibrium solubility determination.
Protocol 3.2: Shake-Flask Method for Aqueous Solubility
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Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the resulting saturated solution is then quantified.
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Apparatus & Reagents: Orbital shaker with temperature control, centrifuge, analytical balance, vials, syringe filters (0.22 µm, PTFE or other non-binding material), HPLC-UV or UV-Vis spectrophotometer, phosphate-buffered saline (PBS, pH 7.4).
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Procedure:
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Add an excess amount of solid 2-Methylisoindolin-1-one (e.g., 2-5 mg) to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
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Add a precise volume of PBS (e.g., 1 mL) to the vial.
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Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed.
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Agitate the slurry for a predetermined time sufficient to reach equilibrium (typically 24 to 48 hours).
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After equilibration, allow the vials to stand at the same constant temperature for a short period to let larger particles settle.
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Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid.
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Quantification:
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Prepare a series of standard solutions of 2-Methylisoindolin-1-one of known concentrations in the analysis solvent (e.g., acetonitrile/water).
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Generate a calibration curve by analyzing these standards using a suitable analytical method (e.g., HPLC-UV, measuring peak area at the compound's λₘₐₓ).
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Analyze the filtered saturated solution under the same conditions.
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Calculate the concentration of the dissolved compound by interpolating its response from the calibration curve.
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Trustworthiness: The experiment should be run in triplicate to ensure reproducibility. The presence of undissolved solid in each vial at the end of the experiment must be visually confirmed to validate that saturation was achieved.
Spectroscopic Characterization (¹H NMR)
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For ¹H NMR, proper sample preparation is paramount. The choice of a deuterated solvent (e.g., CDCl₃) is necessary to avoid large solvent signals that would obscure the analyte peaks. The presence of suspended solids will degrade the magnetic field homogeneity, leading to broad, uninformative peaks; therefore, filtration is a non-negotiable step.
Protocol 3.3: Acquiring a ¹H NMR Spectrum
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Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. Radiofrequency pulses are used to excite the ¹H nuclei, and the resulting signals are detected and transformed into a spectrum that reveals the chemical environment, connectivity, and number of different types of protons in the molecule.
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Apparatus & Reagents: NMR spectrometer (e.g., 400 MHz), high-quality NMR tubes, Pasteur pipettes, glass wool, deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS).
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Sample Preparation:
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Weigh approximately 5-10 mg of 2-Methylisoindolin-1-one directly into a clean, dry vial.
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Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ with 0.03% TMS).
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Gently swirl or vortex the vial until the solid is completely dissolved.
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Place a small plug of glass wool into a Pasteur pipette.
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Filter the solution through the glass wool plug directly into a clean NMR tube. This removes any dust or undissolved particulates.
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Cap the NMR tube securely.
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Data Acquisition:
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Insert the NMR tube into the spectrometer's spinner turbine.
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Follow the instrument-specific software instructions to load the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.
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Acquire the ¹H NMR spectrum using standard acquisition parameters.
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Data Processing:
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Apply Fourier transformation to the raw data (FID).
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Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
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Calibrate the chemical shift axis by setting the reference peak (TMS) to 0.00 ppm.
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Integrate the peaks to determine the relative ratios of the different protons.
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Trustworthiness: The resulting spectrum should show sharp, well-resolved peaks. The integral ratios should correspond to the number of protons in the molecular structure. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) serves as an internal check for calibration.
Conclusion
2-Methylisoindolin-1-one represents a fundamental chemical entity whose full physicochemical profile remains to be experimentally detailed in the public domain. This guide provides the known foundational data and, more importantly, a robust set of authoritative, step-by-step methodologies for its complete characterization. By employing these protocols, researchers can confidently generate high-quality, reproducible data on the melting point, aqueous solubility, and spectroscopic identity of this compound and its analogs. The principles and experimental causality described herein are broadly applicable across small molecule research and are essential for advancing compounds from discovery to development.
References
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Determination of Melting Points . Pennsylvania State University. [Link]
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2-Methyl-2,3-dihydro-1H-isoindol-1-one . PubChem, National Center for Biotechnology Information. [Link]
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Annex 4: Protocol to conduct equilibrium solubility experiments . World Health Organization (WHO). [Link]
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NMR Sample Preparation . University of Edinburgh, School of Chemistry. [Link]
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NMR Spectrum Acquisition . Organic Chemistry at CU Boulder. [Link]
